tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate
Overview
Description
“tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate” is a chemical compound with the molecular formula C14H27NO5 . It has a molecular weight of 289.37 . The compound is also known by its IUPAC name, tert-butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7,10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 313.7±22.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.5±3.0 kJ/mol . The flash point is 103.3±18.7 °C . The compound has a molar refractivity of 61.8±0.3 cm³ .Scientific Research Applications
Medical Research
“N-Boc-PEG-t-butyl ester” is used in various aspects of medical research . The compound’s unique properties make it a valuable tool in the development of new treatments and therapies .
Drug Release
This compound plays a crucial role in drug release . It can be used to design drugs that are released in a controlled manner, improving their effectiveness and reducing side effects .
Nanotechnology
“N-Boc-PEG-t-butyl ester” is also used in nanotechnology . Its properties can be leveraged to create nano-scale devices and systems with a wide range of applications .
New Materials Research
This compound is used in the research and development of new materials . It can contribute to the creation of innovative materials with improved properties and performance .
Cell Culture
“N-Boc-PEG-t-butyl ester” is used in cell culture . It can help to create optimal conditions for cell growth and development, which is crucial in many areas of biological research .
Ligand and Polypeptide Synthesis Support
This compound is used in the study of ligand and polypeptide synthesis . It can support the synthesis process, contributing to the development of new ligands and polypeptides .
Graft Polymer Compounds
“N-Boc-PEG-t-butyl ester” is used in the creation of graft polymer compounds . These compounds have a wide range of applications, including in the creation of new materials and in various areas of research .
PROTACs Synthesis
“N-Boc-PEG-t-butyl ester” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mechanism of Action
Target of Action
N-Boc-PEG-t-butyl ester, also known as t-Butyl 3-(2-N-BOC-aminoethoxy)propanoate, is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of N-Boc-PEG-t-butyl ester are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .
Mode of Action
N-Boc-PEG-t-butyl ester acts as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The N-Boc-PEG-t-butyl ester enables the formation of these bifunctional molecules, facilitating the interaction between the E3 ligase and the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of N-Boc-PEG-t-butyl ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, N-Boc-PEG-t-butyl ester enables the selective degradation of target proteins via this pathway .
Pharmacokinetics
The properties of the resulting protacs, including their absorption, distribution, metabolism, and excretion (adme), would be crucial for their bioavailability and therapeutic efficacy .
Result of Action
The primary result of the action of N-Boc-PEG-t-butyl ester is the formation of PROTACs that can selectively degrade target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded .
Action Environment
The action of N-Boc-PEG-t-butyl ester, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH could potentially influence its action, as the Boc group can be deprotected under acidic conditions . More research would be needed to fully understand how various environmental factors might influence the action, efficacy, and stability of n-boc-peg-t-butyl ester and the protacs it forms .
properties
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(16)7-9-18-10-8-15-12(17)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRQFPUTXUDCAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140544 | |
Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate | |
CAS RN |
145119-18-2 | |
Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145119-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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